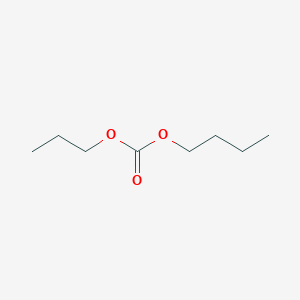
Carbonic acid, butyl propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, butyl propyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular ester is formed from the reaction between carbonic acid and a mixture of butyl and propyl alcohols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonic acid, butyl propyl ester can be synthesized through a process known as esterification. This involves the reaction of carbonic acid with butyl and propyl alcohols in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:
Carbonic Acid+Butyl Alcohol+Propyl Alcohol→Carbonic Acid, Butyl Propyl Ester+Water
The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The mixture is then heated to promote the esterification process. After the reaction is complete, the ester is separated from the reaction mixture through distillation .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, butyl propyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products
Hydrolysis: Carbonic acid, butyl alcohol, and propyl alcohol.
Reduction: Butyl alcohol and propyl alcohol.
Transesterification: A different ester and the corresponding alcohol.
Aplicaciones Científicas De Investigación
Carbonic acid, butyl propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of carbonic acid, butyl propyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carbonic acid and alcohols. In reduction reactions, the ester is reduced to alcohols through the transfer of hydride ions from the reducing agent .
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: Another ester with similar properties but derived from acetic acid and butyl alcohol.
Propyl acetate: Similar to butyl acetate but derived from propyl alcohol.
Ethyl propionate: An ester formed from propionic acid and ethyl alcohol.
Uniqueness
Carbonic acid, butyl propyl ester is unique due to its specific combination of butyl and propyl groups, which imparts distinct chemical and physical properties compared to other esters. Its specific reactivity and applications in various fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
35466-84-3 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
butyl propyl carbonate |
InChI |
InChI=1S/C8H16O3/c1-3-5-7-11-8(9)10-6-4-2/h3-7H2,1-2H3 |
Clave InChI |
VASVAWIFVXAQMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
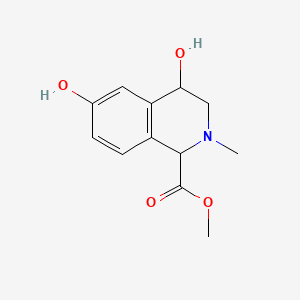
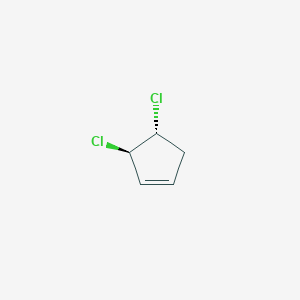


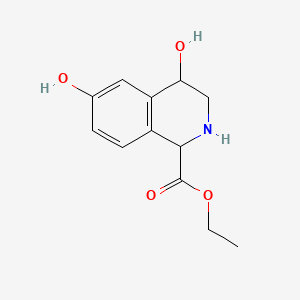
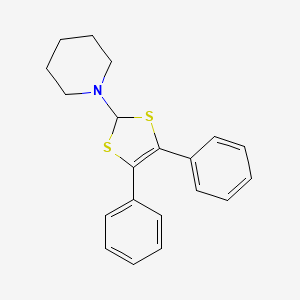

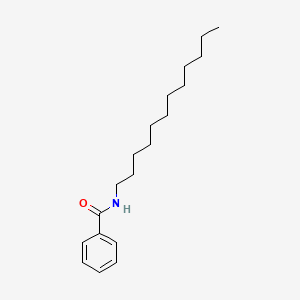
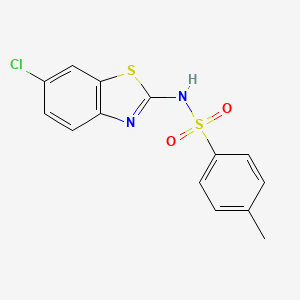
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
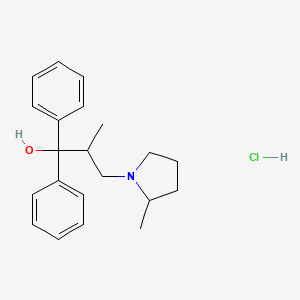
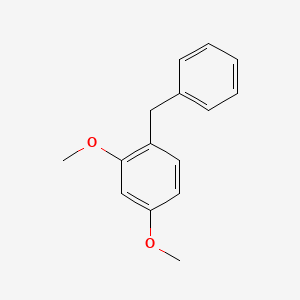
![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
